molecular formula C12H15ClO2 B14721950 4-Tert-butylphenyl chloroacetate CAS No. 6291-99-2

4-Tert-butylphenyl chloroacetate

Cat. No.: B14721950
CAS No.: 6291-99-2
M. Wt: 226.70 g/mol
InChI Key: PYLFASLKMVYXQY-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylphenyl chloroacetate typically involves the esterification of 4-tert-butylphenol with chloroacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-tert-butylphenol+chloroacetic acidH2SO44-Tert-butylphenyl chloroacetate+H2O\text{4-tert-butylphenol} + \text{chloroacetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-tert-butylphenol+chloroacetic acidH2​SO4​​4-Tert-butylphenyl chloroacetate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylphenyl chloroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate moiety can be substituted by nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.

    Hydrolysis: In the presence of a base, the ester bond can be hydrolyzed to yield 4-tert-butylphenol and chloroacetic acid.

    Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

    Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Nucleophilic Substitution: Amides or thioesters.

    Hydrolysis: 4-tert-butylphenol and chloroacetic acid.

    Oxidation: Nitro or sulfonated derivatives of this compound.

Scientific Research Applications

4-Tert-butylphenyl chloroacetate has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating ester hydrolysis mechanisms.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of specialty chemicals and as a reagent in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl chloroacetate primarily involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The phenyl ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    4-Tert-butylphenol: Shares the tert-butylphenyl structure but lacks the chloroacetate moiety.

    Chloroacetic acid: Contains the chloroacetate group but lacks the phenyl ring.

    4-Tert-butylphenyl acetate: Similar ester structure but with an acetate group instead of chloroacetate.

Uniqueness: 4-Tert-butylphenyl chloroacetate is unique due to the presence of both the tert-butylphenyl and chloroacetate groups. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic applications. Its reactivity and potential for functionalization set it apart from other similar compounds .

Properties

CAS No.

6291-99-2

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(4-tert-butylphenyl) 2-chloroacetate

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-11(14)8-13/h4-7H,8H2,1-3H3

InChI Key

PYLFASLKMVYXQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)CCl

Origin of Product

United States

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